

Identifying and minimizing interference in enzymatic lactate assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactic Acid*
Cat. No.: *B036391*

[Get Quote](#)

Technical Support Center: Enzymatic Lactate Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic lactate assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an enzymatic lactate assay?

A1: Enzymatic lactate assays are based on the specific oxidation of L-lactate by an enzyme. There are two common methods:

- Lactate Oxidase (LOX) Method: Lactate oxidase catalyzes the oxidation of lactate to pyruvate and hydrogen peroxide (H_2O_2). The H_2O_2 is then used in a peroxidase-catalyzed reaction to produce a colored or fluorescent product that can be measured.[1][2]
- Lactate Dehydrogenase (LDH) Method: Lactate dehydrogenase oxidizes lactate to pyruvate, which is coupled to the reduction of nicotinamide adenine dinucleotide (NAD^+) to NADH. The increase in NADH is measured by its absorbance at 340 nm.[3]

Q2: What are the most common sources of interference in enzymatic lactate assays?

A2: Common sources of interference include hemolysis, certain drug metabolites, high concentrations of other endogenous compounds, and improper sample pH.[4][5][6]

Q3: How does hemolysis affect my lactate measurements?

A3: Hemolysis, the rupture of red blood cells, releases intracellular components into the sample, including lactate dehydrogenase (LDH).[4] This can lead to falsely elevated lactate readings, especially in LDH-based assays, by causing the continued conversion of lactate to pyruvate.

Q4: Can drugs my research compound is dissolved in interfere with the assay?

A4: Yes, various compounds can interfere with the assay. For example, ethylene glycol, a common solvent, is metabolized to glycolate and glyoxylic acid, which can cross-react with lactate oxidase and cause falsely high lactate readings.[5][7] It is crucial to test for interference from any drug or vehicle used in your experiments.

Q5: What is the optimal pH for an enzymatic lactate assay?

A5: The optimal pH is critical for enzyme activity. For most lactate oxidase and lactate dehydrogenase enzymes, the optimal pH is in the neutral to slightly alkaline range, typically around 7.0 to 7.5. Deviations from this range can significantly reduce enzyme activity and lead to inaccurate results.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
High Background Signal	1. Sample Contamination 2. Reagent Contamination 3. Endogenous LDH Activity 4. Interfering Substances in Sample	Ensure aseptic handling of samples and reagents. Use sterile, disposable tips and tubes. Prepare fresh reagents and buffers. Deproteinize samples containing LDH (e.g., cell lysates, serum) using a 10 kDa MWCO spin filter or perchloric acid precipitation. See the "Common Interferences" table below. Consider sample dilution or purification.
Low or No Signal	1. Inactive Enzyme 2. Incorrect Reagent Preparation 3. Incorrect pH of Assay Buffer 4. Insufficient Incubation Time or Temperature	Check the expiration date and storage conditions of the enzyme. Run a positive control with a known lactate standard to verify enzyme activity. Double-check all reagent concentrations and ensure they were prepared correctly according to the protocol. Verify that the assay buffer pH is within the optimal range for the enzyme. Ensure the assay is incubated for the recommended time and at the correct temperature. [1]

Erratic or Non-Reproducible Results	1. Pipetting Errors	Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize well-to-well variability.
2. Hemolysis in Some Samples	Visually inspect all samples for any pink or red tinge indicating hemolysis. Follow strict blood collection protocols to prevent hemolysis.	
3. Temperature Fluctuations	Ensure consistent temperature during the assay incubation. Avoid placing the plate on a cold or hot surface.	
4. Bubbles in Wells	Be careful not to introduce bubbles when adding reagents. If bubbles are present, gently tap the plate to dislodge them.	

Quantitative Data on Common Interferences

The following tables summarize the quantitative effects of common interferents on enzymatic lactate assays.

Table 1: Interference from Hemolysis

Analyte	Interferent	Threshold for Interference	Effect on Measurement
Lactate	Hemolysis (LDH release)	Plasma hemoglobin > 0.5 g/L	False Increase

Table 2: Interference from Ethylene Glycol Metabolites

Analyte	Interferent	Concentration of Interferent	Effect on Measurement
Lactate	Glycolate	5-10 mmol/L	False Increase (can result in apparent lactate of 10-20 mmol/L)[7][8]
Lactate	Glyoxylate	5-10 mmol/L	False Increase (can result in apparent lactate of 10-20 mmol/L)[7][8]
Lactate	Ethylene Glycol, Glyoxal, Oxalate	12.5 mmol/L	No significant interference[5]

Table 3: Interference from Drugs and Other Compounds

Analyte	Interferent	Concentration of Interferent	Effect on Measurement
Lactate	N-Acetyl Cysteine	>333 mg/L	False Decrease (in some creatinine assays, may have similar effects in other enzymatic assays)[9]
Lactate	β -hydroxybutyrate	High levels in diabetic ketoacidosis	False Decrease (in assays using the Trinder reaction)[6]
Lactate	Ascorbic Acid	>0.2%	Interference[10]
Lactate	EDTA	>0.5 mM	Interference[10]
Lactate	SDS	>0.2%	Interference[10]
Lactate	Sodium Azide	>0.2%	Interference[10]
Lactate	Tween-20	>1%	Interference[10]
Lactate	Ciprofloxacin	-	Mildly elevates results in urine protein tests, potential for interference in lactate assays.[11]
Lactate	Levodopa	-	Interference[9]

Note: The extent of interference can be assay-dependent. It is recommended to validate the assay for potential interference from any compounds present in the sample matrix.

Experimental Protocols

Protocol 1: Minimizing Hemolysis During Blood Collection

- Use Appropriate Venipuncture Technique:

- Select a suitable vein, preferably the median cubital vein.
- Use a 20-22 gauge needle for routine collections.
- Ensure a clean puncture with the bevel of the needle fully in the vein.
- Minimize Tourniquet Time:
 - Apply the tourniquet for the minimum time necessary to locate the vein (ideally less than one minute).
- Gentle Sample Collection:
 - If using a syringe, pull the plunger back slowly and steadily.
 - If using a vacuum tube, allow the tube to fill automatically without applying extra pressure.
- Proper Tube Handling:
 - Gently invert tubes with anticoagulants 5-10 times. Do not shake vigorously.
- Prompt Centrifugation:
 - Centrifuge samples as soon as possible after collection to separate plasma/serum from red blood cells.

Protocol 2: Sample Deproteinization using Perchloric Acid (PCA)

- Sample Preparation:
 - Keep samples on ice.
- Precipitation:
 - Add ice-cold 4M perchloric acid to your sample to a final concentration of 1M.
 - Vortex briefly and incubate on ice for 5-15 minutes.[\[12\]](#)

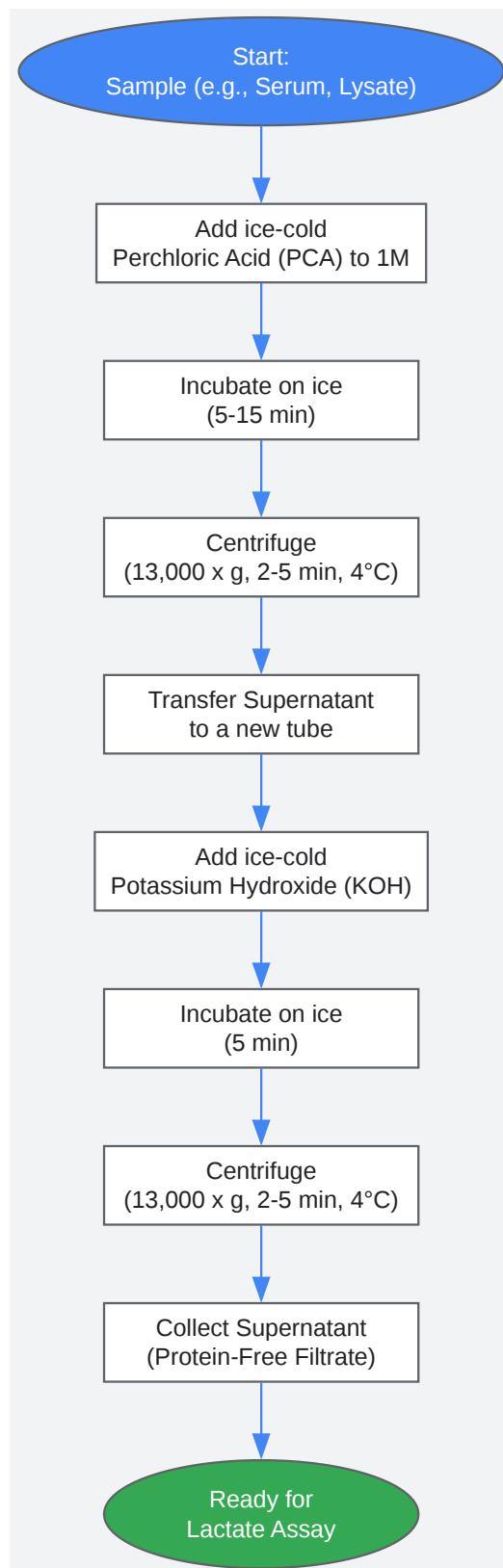
- Centrifugation:
 - Centrifuge at 13,000 x g for 2-5 minutes at 4°C.[12]
- Neutralization:
 - Carefully transfer the supernatant to a new tube.
 - Add ice-cold 2M potassium hydroxide (KOH) to neutralize the sample (approximately 0.34 volumes of the supernatant volume).[12]
 - Vortex briefly and incubate on ice for 5 minutes.
- Final Centrifugation:
 - Centrifuge at 13,000 x g for 2-5 minutes at 4°C to pellet the precipitated potassium perchlorate.
 - The resulting supernatant is the protein-free filtrate and can be used in the lactate assay.

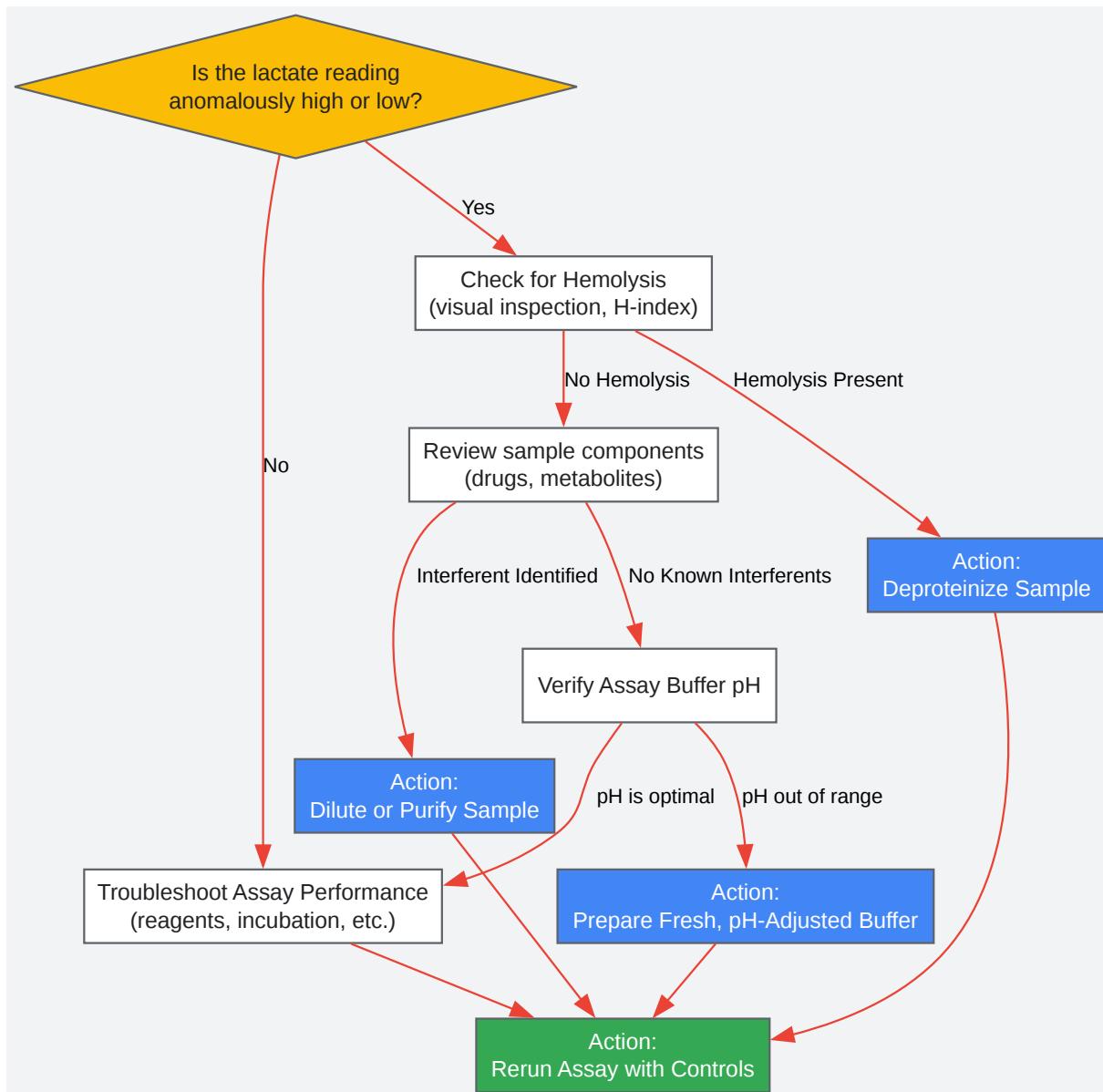
Protocol 3: General Enzymatic Lactate Assay (Lactate Oxidase Method)

- Reagent Preparation:
 - Prepare a working solution containing assay buffer, lactate oxidase, peroxidase, and a chromogenic probe.[3]
- Standard Curve Preparation:
 - Prepare a series of lactate standards of known concentrations in the same buffer as your samples.
- Assay Procedure:
 - Add a small volume (e.g., 5-20 µL) of each standard and sample to separate wells of a 96-well plate.[3]

- Add the working solution (e.g., 80-200 μ L) to each well.[3]
- Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 5-30 minutes).[3]
- Measurement:
 - Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[3]
- Calculation:
 - Subtract the blank reading from all standards and samples.
 - Plot the standard curve and determine the lactate concentration in your samples from the curve.

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labtest.com.br [labtest.com.br]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of D-lactate by enzymatic methods in biological fluids: study of interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A falsely low lactate: discrepancies in lactate measurement between blood gas and core laboratory instruments due to β -hydroxybutyrate interference-a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmaj.ca [cmaj.ca]
- 8. cmaj.ca [cmaj.ca]
- 9. tuh.ie [tuh.ie]
- 10. docs.abcam.com [docs.abcam.com]
- 11. mdlinx.com [mdlinx.com]
- 12. abcam.cn [abcam.cn]
- To cite this document: BenchChem. [Identifying and minimizing interference in enzymatic lactate assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b036391#identifying-and-minimizing-interference-in-enzymatic-lactate-assays\]](https://www.benchchem.com/product/b036391#identifying-and-minimizing-interference-in-enzymatic-lactate-assays)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com